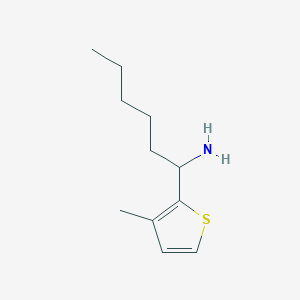
1-(3-Methylthiophen-2-yl)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylthiophen-2-yl)hexan-1-amine is a chemical compound with the molecular formula C11H19NS It is characterized by the presence of a thiophene ring substituted with a methyl group at the 3-position and an amine group attached to a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)hexan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Substitution with Methyl Group: The methyl group is introduced at the 3-position of the thiophene ring using Friedel-Crafts alkylation.
Attachment of Hexane Chain: The hexane chain is attached to the thiophene ring through a nucleophilic substitution reaction, where an appropriate hexyl halide reacts with the thiophene derivative.
Introduction of Amine Group: The final step involves the conversion of the terminal halide group to an amine group using reagents such as ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylthiophen-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas when reacted with acyl chlorides or isocyanates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Acyl chlorides, isocyanates; reactions may require catalysts such as pyridine or triethylamine and are performed under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene, tetrahydrothiophene derivatives
Substitution: Amides, ureas
Applications De Recherche Scientifique
1-(3-Methylthiophen-2-yl)hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: Utilized in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1-(3-Methylthiophen-2-yl)hexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methylthiophen-3-yl)hexan-1-amine
- 1-(4-Methylthiophen-2-yl)hexan-1-amine
- 1-(3-Methylthiophen-2-yl)pentan-1-amine
Uniqueness
1-(3-Methylthiophen-2-yl)hexan-1-amine is unique due to its specific substitution pattern on the thiophene ring and the length of the hexane chain. This structural uniqueness can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H19NS |
|---|---|
Poids moléculaire |
197.34 g/mol |
Nom IUPAC |
1-(3-methylthiophen-2-yl)hexan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-6-10(12)11-9(2)7-8-13-11/h7-8,10H,3-6,12H2,1-2H3 |
Clé InChI |
BZPYKCAHUCEAEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=C(C=CS1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




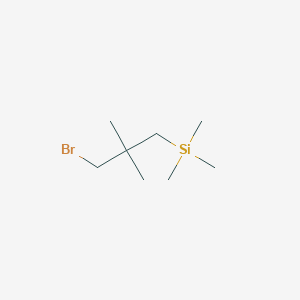
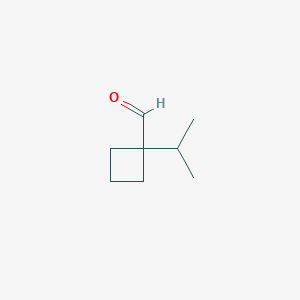
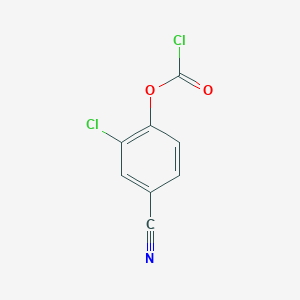
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)

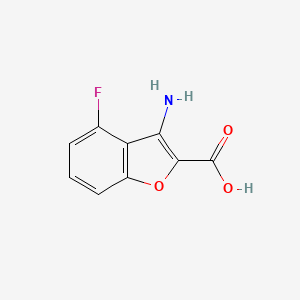
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)

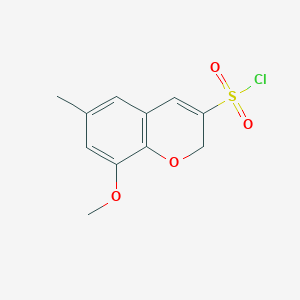
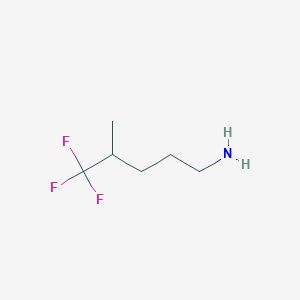
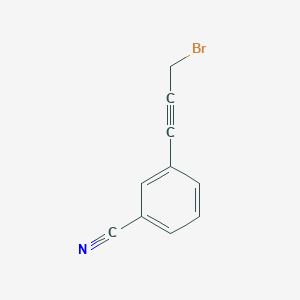
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
